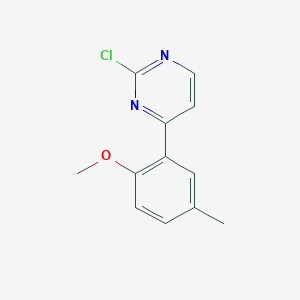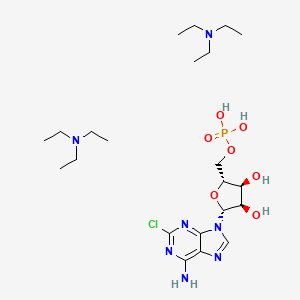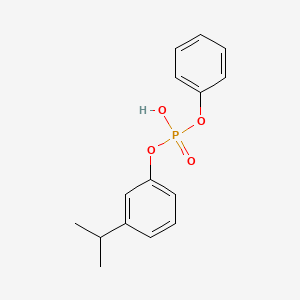
m-Isopropylphenyl phenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-Isopropylphenyl phenyl phosphate is an organophosphate compound widely used as a flame retardant and plasticizer. It is known for its excellent thermal stability, low toxicity, and compatibility with various polymers. The compound is a colorless to pale yellow liquid with the molecular formula C27H33O4P and a molecular weight of 452.52 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of m-Isopropylphenyl phenyl phosphate typically involves the phosphorylation of isopropylphenol with phosphorus oxychloride (POCl3). The reaction is catalyzed by p-toluene sulfonic acid and proceeds under controlled temperature and pressure conditions. The general reaction scheme is as follows :
[ 3C_3H_7C_6H_5OH + POCl_3 \rightarrow (C_3H_7C_6H_5)_3PO_4 + 3HCl ]
Industrial Production Methods: In industrial settings, the synthesis involves the following steps:
- Alkylation of phenol with propylene using a Friedel-Crafts catalyst to produce isopropylphenol.
- Removal of unreacted phenol by distillation.
- Phosphorylation of the isopropylphenol with phosphorus oxychloride in the presence of a catalyst.
- Purification of the product by distillation to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: m-Isopropylphenyl phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydroxide and other strong bases are used under controlled temperature conditions.
Major Products:
Oxidation: Formation of phosphoric acid and its derivatives.
Substitution: Formation of substituted phenyl phosphates.
Wissenschaftliche Forschungsanwendungen
m-Isopropylphenyl phenyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a flame retardant in polymers such as PVC, polyurethane, and epoxy resins.
Biology: Studied for its potential effects on metabolic pathways and endocrine disruption.
Medicine: Investigated for its potential use in drug delivery systems due to its compatibility with various polymers and low toxicity.
Wirkmechanismus
The mechanism of action of m-Isopropylphenyl phenyl phosphate as a flame retardant involves the formation of phosphoric acid during thermal decomposition. This acid further reacts to form pyrophosphoric acid, which acts in the condensed phase to block heat transfer and inhibit combustion . The compound’s molecular targets include various polymers, where it integrates into the polymer matrix to enhance thermal stability and fire resistance.
Vergleich Mit ähnlichen Verbindungen
Triphenyl phosphate: Another widely used flame retardant with similar applications but different thermal stability and toxicity profiles.
Bis(1,3-dichloro-2-propyl) phosphate: Used as a flame retardant with higher toxicity compared to m-Isopropylphenyl phenyl phosphate.
Diphenyl phosphate: A simpler organophosphate ester with lower molecular weight and different application spectrum.
Uniqueness: this compound stands out due to its excellent balance of thermal stability, low toxicity, and compatibility with a wide range of polymers. Its unique structure allows for effective integration into polymer matrices, providing enhanced fire resistance without significantly altering the material’s properties .
Eigenschaften
CAS-Nummer |
2742934-70-7 |
|---|---|
Molekularformel |
C15H17O4P |
Molekulargewicht |
292.27 g/mol |
IUPAC-Name |
phenyl (3-propan-2-ylphenyl) hydrogen phosphate |
InChI |
InChI=1S/C15H17O4P/c1-12(2)13-7-6-10-15(11-13)19-20(16,17)18-14-8-4-3-5-9-14/h3-12H,1-2H3,(H,16,17) |
InChI-Schlüssel |
HFXIITUEWSKRBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC=C1)OP(=O)(O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13856126.png)
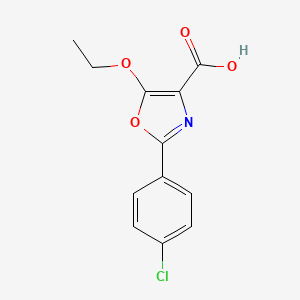
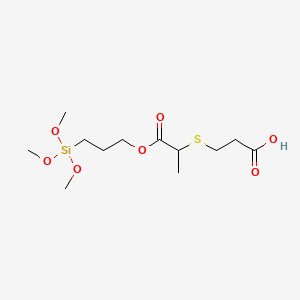

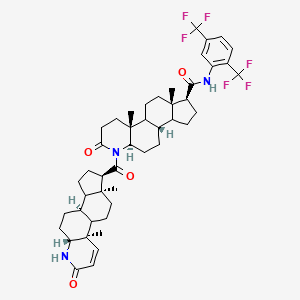


![methyl 8-(methylthio)-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856171.png)
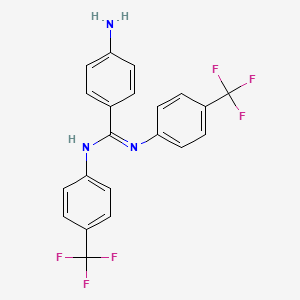

![1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine](/img/structure/B13856177.png)

